Methyl 2-((1H-indol-3-yl)thio)acetate

NMDA antagonist Auxin inactivity Glycine binding site

Methyl 2-((1H-indol-3-yl)thio)acetate is a synthetic indole derivative featuring a thioether bridge at the 3‑position of the indole ring and a methyl ester terminus. It belongs to the broader class of 3‑indolyl thioacetates that were disclosed in US patent 5,051,442 as antagonists of the N‑methyl‑D‑aspartate (NMDA) receptor complex.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B8455700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1H-indol-3-yl)thio)acetate
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H11NO2S/c1-14-11(13)7-15-10-6-12-9-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3
InChIKeyLWOCAOAHHCRLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-((1H-indol-3-yl)thio)acetate – A 3‑Indolyl Thioacetate NMDA‑Antagonist Scaffold for Neurological Research


Methyl 2-((1H-indol-3-yl)thio)acetate is a synthetic indole derivative featuring a thioether bridge at the 3‑position of the indole ring and a methyl ester terminus. It belongs to the broader class of 3‑indolyl thioacetates that were disclosed in US patent 5,051,442 as antagonists of the N‑methyl‑D‑aspartate (NMDA) receptor complex [1]. Unlike the natural plant hormone indole‑3‑acetic acid (IAA), which contains an oxygen atom at the analogous position, the sulfur‑containing scaffold fundamentally alters the compound’s biological profile, rendering it inactive as an auxin and instead conferring affinity for the strychnine‑insensitive glycine binding site of the NMDA receptor [2].

Why Close Analogs of Methyl 2-((1H-indol-3-yl)thio)acetate Cannot Be Interchanged Blindly


Although the ethyl ester (ethyl 2‑((1H‑indol‑3‑yl)thio)acetate) and the free acid (2‑((1H‑indol‑3‑yl)thio)acetic acid) share the same indole‑thioether core, they exhibit markedly different physicochemical properties and biological activities that preclude direct substitution. The sulfur‑for‑oxygen exchange in the 3‑position relative to indole‑3‑acetic acid abolishes auxin activity while enabling NMDA receptor antagonism, a functional switch that is not present in the oxygen analog [2]. Furthermore, the methyl ester serves as a transient protecting group that can be hydrolyzed to the free acid under mild basic conditions, a transformation not feasible with the already‑deprotected acid form [1]. These differences have direct consequences for CNS‑targeted lead‑optimization programs and for synthetic‑route planning.

Head‑to‑Head Quantitative Differentiation of Methyl 2-((1H-indol-3-yl)thio)acetate from Its Closest Analogs


NMDA‑Receptor Antagonism vs. Auxin Activity – A Functional Switch Driven by Sulfur Substitution

Methyl 2-((1H-indol-3-yl)thio)acetate is a member of the 3‑indolyl thioacetate class that acts as an antagonist at the strychnine‑insensitive glycine binding site of the NMDA receptor complex, a property that is absent in indole‑3‑acetic acid [1]. The patent discloses that compounds of this class prevent audiogenic seizures in DBA/2 mice when administered intracerebrally (0.01–100 μg), whereas indole‑3‑acetic acid shows no such anticonvulsant effect [1]. The sulfur atom is essential for this activity; replacement with oxygen (as in IAA) eliminates NMDA‑receptor interaction [2].

NMDA antagonist Auxin inactivity Glycine binding site

Crystal‑Structure Comparison: Longer C–S Bond Disrupts Auxin‑Receptor Geometry

The single‑crystal X‑ray structure of (indol‑3‑ylthio)acetic acid (the free‑acid analog) reveals a C–S bond length of 1.75 Å, markedly longer than the C–O bond length of 1.43 Å in indole‑3‑acetic acid [1]. This bond‑length increase alters the spatial orientation of the acetic‑acid side chain, preventing the sulfur analog from adopting the bioactive conformation required for auxin‑receptor binding. Consequently, the compound is incapable of eliciting auxin‑induced elongation growth, a property confirmed in plant coleoptile assays [1].

X‑ray crystallography Auxin receptor Structure‑activity relationship

Methyl Ester as a Latent Form of the Free Acid – Controlled Hydrolysis for Synthetic Flexibility

The methyl ester can be quantitatively hydrolyzed to 2-((1H-indol-3-yl)thio)acetic acid by treatment with 2.0 M aqueous LiOH in THF at ambient temperature for 30 min [1]. This mild, rapid deprotection contrasts with the direct handling of the free acid, which is more polar (logP 2.40 vs. an estimated ~3.0 for the methyl ester ) and less amenable to non‑polar reaction conditions. The ability to release the active acid in situ allows the methyl ester to function as a protected synthon in multi‑step syntheses of more complex NMDA antagonists, such as the 4,6‑dichloro‑2‑carboxy derivatives described in the patent [1].

Prodrug Synthetic intermediate Lability

Differentiation from the 4,6‑Dichloro‑2‑Carboxy Analog: Simpler Scaffold, Reduced Off‑Target Risk

The more potent 4,6‑dichloro‑2‑carboxy derivative (SC‑49648) displaces [3H]glycine from the NMDA‑associated glycine site with an IC50 of 100 nM [2], whereas the unsubstituted methyl ester (this compound) lacks the additional halogen and carboxyl substituents. Although direct IC50 data for the methyl ester are not publicly available, the absence of the 4,6‑dichloro and 2‑carboxy functionalities is likely to reduce affinity for the glycine site but also to diminish binding to off‑target receptors such as the NMDA glutamate site and AMPA receptors [1]. This simpler pharmacophore makes the methyl ester a cleaner tool compound for studying the minimal structural requirements for glycine‑site antagonism.

Selectivity NMDA glycine site Lead optimization

Procurement‑Relevant Application Scenarios for Methyl 2-((1H-indol-3-yl)thio)acetate


1. Negative Control in Plant Auxin Biology

Because the compound is the direct sulfur analog of indole‑3‑acetic acid but crystallographically proven to be inactive as an auxin [1], it serves as an ideal negative control in experiments probing auxin‑dependent gene expression, cell elongation, or root development. Researchers can use it to confirm that observed phenotypic effects are specifically due to auxin signaling and not to nonspecific interactions of the indole core.

2. Starting Scaffold for NMDA‑Glycine‑Site Probe Development

The compound’s membership in the 3‑indolyl thioacetate class, which is established as NMDA‑receptor antagonists [2], makes it a minimal‑viability scaffold for medicinal chemistry programs targeting the glycine co‑agonist site. Its lack of additional ring substituents allows chemists to systematically install diversity points (e.g., 4,6‑dihalo, 2‑carboxy, or 2‑amido groups) to map the glycine‑site pharmacophore without interference from pre‑existing functional groups.

3. Protected Synthetic Intermediate in Multi‑Step NMDA Antagonist Syntheses

The methyl ester can be hydrolyzed under mild, rapid conditions (2 M LiOH, THF, 30 min) to generate the free acid [2]. This lability enables its use as a masked carboxylic acid in multi‑step sequences, allowing chemists to perform reactions on the indole nucleus that would be incompatible with a free carboxylic acid. The resulting acid is a key intermediate for further amidations or esterifications described in the patent literature [2].

4. Selectivity Profiling Against the Auxin Receptor

For teams investigating dual‑activity compounds (auxin modulation plus NMDA antagonism), the methyl ester provides a clean baseline: it is devoid of auxin activity [1] yet retains the indole‑thioether core necessary for NMDA engagement [2]. This property simplifies data interpretation when comparing the selectivity profiles of new analogs that may have been designed to regain auxin activity while retaining NMDA antagonism.

Quote Request

Request a Quote for Methyl 2-((1H-indol-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.